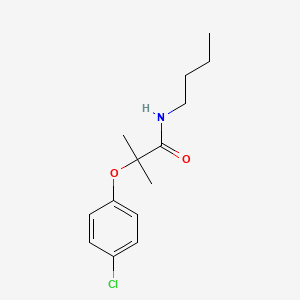![molecular formula C19H24N2O4S B4050185 N-[4-(butylsulfamoyl)phenyl]-2-phenoxypropanamide](/img/structure/B4050185.png)
N-[4-(butylsulfamoyl)phenyl]-2-phenoxypropanamide
Descripción general
Descripción
N-[4-(butylsulfamoyl)phenyl]-2-phenoxypropanamide is a useful research compound. Its molecular formula is C19H24N2O4S and its molecular weight is 376.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-{4-[(butylamino)sulfonyl]phenyl}-2-phenoxypropanamide is 376.14567842 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Material Science Applications
Advanced Material Synthesis : A novel diamine with built-in sulfone, ether, and amide structures was synthesized through multi-step reactions, showcasing the versatility of similar compounds in creating high-performance materials. These materials, particularly polyimides, have been characterized for their thermal stability and potential in advanced applications (Mehdipour-Ataei et al., 2004).
Polymer Development : The compound's structure inspired the synthesis of new polyamides and copolyamides that exhibit enhanced solubility in organic solvents and remarkable thermal stability. These materials have potential applications in various industries, from electronics to coatings (Jadhav et al., 1993).
Analytical Chemistry Applications
Chemosensor Development : Research has led to the creation of a phenoxazine-based fluorescence chemosensor selectively detecting Ba2+ ions. This chemosensor, leveraging a structure similar to N-{4-[(butylamino)sulfonyl]phenyl}-2-phenoxypropanamide, demonstrates the compound's role in developing sensitive and selective analytical tools for metal ion detection (Ravichandiran et al., 2019).
Quantum Mechanical and Spectroscopic Studies : The compound has been the focus of quantum mechanical, spectroscopic, and molecular docking studies, providing insights into its electronic properties and interaction mechanisms with biological targets. Such studies are crucial for designing more effective and selective chemosensors and therapeutic agents (Chandralekha et al., 2019).
Propiedades
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-3-4-14-20-26(23,24)18-12-10-16(11-13-18)21-19(22)15(2)25-17-8-6-5-7-9-17/h5-13,15,20H,3-4,14H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSPFYBALGZTQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1,3-benzodioxol-5-yl)-1-cyclopentyl-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4050103.png)

![2-[4-(3,5-dimethylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B4050111.png)





![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4050177.png)
![1-(4-{2-hydroxy-3-[4-(2-hydroxy-3-isopropoxypropyl)-1-piperazinyl]propoxy}phenyl)ethanone](/img/structure/B4050189.png)
![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]{1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}methanone](/img/structure/B4050196.png)


![2-[[6-Methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B4050206.png)
